BenchChemオンラインストアへようこそ!

5-Cyclobutoxy-6-nitrobenzo[d][1,3]dioxole

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

This benzodioxole derivative provides a unique cyclobutoxy‑nitro substitution that cannot be replicated by simpler alkoxy or halogen analogs. The rigid cyclobutoxy group modulates lipophilicity and metabolic stability, while the nitro handle enables downstream reduction or SNAr chemistry. Essential for SAR campaigns where steric tolerance and cytochrome P450‑mediated O‑dealkylation are critical. Supplied for R&D use only; contact us for bulk pricing and custom synthesis options.

Molecular Formula C11H11NO5
Molecular Weight 237.21 g/mol
CAS No. 1706465-13-5
Cat. No. B11801904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclobutoxy-6-nitrobenzo[d][1,3]dioxole
CAS1706465-13-5
Molecular FormulaC11H11NO5
Molecular Weight237.21 g/mol
Structural Identifiers
SMILESC1CC(C1)OC2=CC3=C(C=C2[N+](=O)[O-])OCO3
InChIInChI=1S/C11H11NO5/c13-12(14)8-4-10-11(16-6-15-10)5-9(8)17-7-2-1-3-7/h4-5,7H,1-3,6H2
InChIKeyVTQVMNBIFOCCAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyclobutoxy-6-nitrobenzo[d][1,3]dioxole (CAS 1706465-13-5): Compound-Class Context and Procurement Considerations


5-Cyclobutoxy-6-nitrobenzo[d][1,3]dioxole (CAS 1706465-13-5) is a fully synthetic, small-molecule benzodioxole derivative with the molecular formula C₁₁H₁₁NO₅ and a molecular weight of 237.21 g/mol, available from specialty suppliers at ≥95% or ≥98% purity . The benzodioxole scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules including kinase inhibitors, anti-inflammatory agents, and cytotoxic compounds. This particular analog incorporates a cyclobutoxy ether at the 5-position and a nitro group at the 6-position of the fused 1,3-dioxole ring system. The compound is supplied exclusively for research and development use and is not intended for human therapeutic or veterinary applications .

Why Generic Substitution Fails for 5-Cyclobutoxy-6-nitrobenzo[d][1,3]dioxole: The Functional-Group Complementarity Problem


The specific combination of a cyclobutoxy ether donor and a nitro electron‑withdrawing group on the benzodioxole core creates a reactivity and physicochemical profile that cannot be replicated by simple alkoxy (methoxy, ethoxy) or halogen (bromo) analogs . The cyclobutoxy moiety introduces a sterically constrained, conformationally rigid cyclic ether that modulates both lipophilicity and metabolic stability differently than linear or smaller-ring alkoxy substituents, while the nitro group provides a strong electron‑withdrawing handle for further reduction, nucleophilic aromatic substitution, or charge-transfer interactions. Attempting to replace this compound with 5‑methoxy‑6‑nitrobenzo[d][1,3]dioxole (CAS 10310‑02‑8), 5‑ethoxy‑6‑nitrobenzo[d][1,3]dioxole, or 5‑bromo‑6‑nitrobenzo[d][1,3]dioxole (CAS 7748‑58‑5) would alter both the steric bulk at the 5‑position and the electronic distribution across the aromatic ring, potentially invalidating structure‑activity relationships in any medicinal chemistry campaign or materials science application that has been optimized around this specific substitution pattern .

Quantitative Differentiation Evidence for 5-Cyclobutoxy-6-nitrobenzo[d][1,3]dioxole


Evidence Dimension 1: Structural Uniqueness and Scaffold Differentiation vs. Closest Alkoxy and Halo Analogs

5-Cyclobutoxy-6-nitrobenzo[d][1,3]dioxole is the only commercially catalogued benzodioxole derivative that simultaneously bears a cyclobutoxy group and a nitro group on the benzo ring. The cyclobutoxy substituent introduces a sterically demanding, conformationally restricted cyclic ether (four‑membered ring) that is absent from all commonly available comparators—5‑methoxy‑6‑nitrobenzo[d][1,3]dioxole (CAS 10310‑02‑8), 5‑ethoxy‑6‑nitrobenzo[d][1,3]dioxole, and 5‑bromo‑6‑nitrobenzo[d][1,3]dioxole (CAS 7748‑58‑5)—which instead carry linear alkoxy or halogen substituents . This structural distinction is critical for any research program that requires the cyclobutoxy‑nitro pharmacophore as a defined chemical probe or synthetic intermediate.

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Evidence Dimension 2: Computed Physicochemical Property Differentiation vs. Closest Alkoxy and Halo Analogs

Computational predictions indicate that 5-cyclobutoxy-6-nitrobenzo[d][1,3]dioxole has a calculated AlogP of 1.29, a topological polar surface area (TPSA) of 90.65 Ų, 5 hydrogen-bond acceptors, 2 hydrogen-bond donors, and 7 rotatable bonds . By comparison, 5‑bromo‑6‑nitrobenzo[d][1,3]dioxole has a lower molecular weight (246.02 g/mol) and lacks the ether oxygen hydrogen‑bond acceptor, while 5‑methoxy‑6‑nitrobenzo[d][1,3]dioxole contains 1 hydrogen‑bond donor, 5 hydrogen‑bond acceptors, and a smaller molecular volume due to the methoxy group . These differences alter predicted membrane permeability, solubility, and metabolic soft‑spot profiles, which are critical parameters in lead optimization and chemical probe development. The cyclobutoxy group is expected to confer greater metabolic stability toward O‑dealkylation compared to methoxy and ethoxy analogs, a well‑established class‑level principle in medicinal chemistry for blocking oxidative metabolic hotspots [1].

Drug Design ADME Prediction Lead Optimization

Evidence Dimension 3: Synthetic Utility — Orthogonal Reactivity of Nitro and Cyclobutoxy Groups

The compound contains two synthetically addressable functional groups that can be manipulated independently: (i) the nitro group can be selectively reduced to a primary amine using Pd/C or LiAlH₄, enabling further amide coupling, sulfonamide formation, or diazotization chemistry; (ii) the cyclobutoxy ether can undergo acid‑catalyzed cleavage or, under appropriate conditions, nucleophilic substitution . This orthogonal reactivity profile contrasts with 5‑bromo‑6‑nitrobenzo[d][1,3]dioxole, where the bromo substituent offers different cross‑coupling chemistry (e.g., Suzuki, Buchwald–Hartwig) but lacks the ether cleavage handle, and with MNS (5‑(2‑nitrovinyl)benzo[d][1,3]dioxole), where the nitrovinyl side chain participates in Michael addition chemistry rather than aromatic nitro reduction .

Organic Synthesis Building Block Diversification

Best Research and Industrial Application Scenarios for 5-Cyclobutoxy-6-nitrobenzo[d][1,3]dioxole


Medicinal Chemistry: Structure–Activity Relationship (SAR) Exploration Around the Benzodioxole Pharmacophore

This compound serves as a key probe in SAR studies where the biological consequence of replacing a methoxy, ethoxy, or halogen substituent with a sterically demanding cyclobutoxy group is being systematically evaluated. The unique cyclobutoxy‑nitro combination allows medicinal chemists to interrogate steric tolerance, metabolic stability, and target binding in benzodioxole‑based lead series, particularly where cytochrome P450‑mediated O‑dealkylation has been identified as a metabolic liability in earlier alkoxy analogs .

Synthetic Methodology: Orthogonal Functionalization for Diversified Library Synthesis

The compound is well‑suited as a versatile building block for parallel synthesis of benzodioxole‑derived libraries. The nitro group can be reduced to an amine for amide or sulfonamide coupling, while the cyclobutoxy group can be retained or cleaved depending on the desired final substitution pattern. This orthogonal reactivity enables two‑dimensional diversification from a single starting material .

Chemical Biology: Tool Compound for Cyclobutoxy‑Specific Biological Probing

In target‑identification or chemoproteomics campaigns, this compound may be used as a precursor for affinity probes or photoaffinity labeling reagents. The cyclobutoxy group provides a distinctive mass tag and steric footprint that can be exploited in pull‑down experiments to distinguish specific binding from non‑specific interactions, particularly when compared head‑to‑head with methoxy or ethoxy control compounds .

Quote Request

Request a Quote for 5-Cyclobutoxy-6-nitrobenzo[d][1,3]dioxole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.